

2,6-Difluorocinnamic acid melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluorocinnamic acid

Cat. No.: B034404

[Get Quote](#)

An In-Depth Technical Guide to the Thermal Properties of **2,6-Difluorocinnamic Acid**

Executive Summary

This technical guide provides a comprehensive examination of the thermal properties of **2,6-Difluorocinnamic acid**, with a primary focus on its melting point. As a key fluorinated building block in medicinal chemistry and materials science, a precise understanding of its physical constants is paramount for its synthesis, purification, and application. This document details the established melting point, discusses the challenges associated with determining its boiling point, and provides validated experimental protocols for accurate measurement. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide serves as an authoritative resource for professionals requiring reliable physicochemical data.

Introduction to 2,6-Difluorocinnamic Acid

2,6-Difluorocinnamic acid (CAS No. 102082-89-3) is a halogenated derivative of cinnamic acid.^{[1][2]} Its structure, featuring two fluorine atoms on the phenyl ring, imparts unique electronic properties that are highly sought after in the development of novel pharmaceuticals and advanced materials.^[3] The fluorine substituents can significantly alter molecular interactions, metabolic stability, and binding affinity, making this compound a valuable intermediate in drug discovery.^{[3][4]} An accurate characterization of its fundamental physicochemical properties, such as melting and boiling points, is the foundational first step in any research and development workflow.

Physicochemical and Thermal Properties

The core identity and thermal characteristics of **trans-2,6-Difluorocinnamic acid** are summarized below. This data is essential for safe handling, experimental design, and quality control.

Property	Value	Source
Chemical Name	(2E)-3-(2,6-difluorophenyl)prop-2-enoic acid	[5]
Synonyms	trans-3-(2,6-Difluorophenyl)acrylic Acid	[6]
CAS Number	102082-89-3	[1] [2]
Molecular Formula	C ₉ H ₆ F ₂ O ₂	[1] [2]
Molecular Weight	184.14 g/mol	[1]
Appearance	White to light yellow powder/crystal	[6]
Melting Point (mp)	124-125 °C (lit.)	[1]
Boiling Point (bp)	Not reported; likely to decompose upon heating.	N/A

A Note on Boiling Point: A definitive boiling point for **2,6-Difluorocinnamic acid** at atmospheric pressure is not available in published literature. Carboxylic acids, particularly those with complex aromatic structures, often have high boiling points and can be susceptible to decarboxylation or other forms of thermal decomposition before boiling is observed. Determination would likely require vacuum distillation, a technique used to lower the boiling point and prevent degradation.

The Critical Role of Thermal Analysis in Research & Development

The melting point is more than a simple physical constant; it is a critical indicator used throughout the scientific process:

- Purity Assessment: A sharp melting range (typically $<1\text{ }^{\circ}\text{C}$) is a strong indicator of high purity. Impurities depress and broaden the melting range, providing a simple yet effective method for preliminary purity analysis.
- Compound Identification: While not definitive alone, a measured melting point that matches the literature value serves as a key piece of evidence in confirming the identity of a synthesized compound.
- Reaction Condition Optimization: Knowledge of a compound's thermal stability is crucial for designing synthetic routes, particularly for reactions requiring heat, to avoid unwanted degradation.
- Formulation and Material Science: In drug development, the melting point influences solubility, dissolution rate, and the choice of formulation strategies (e.g., hot-melt extrusion).

Experimental Determination of Thermal Properties

Accurate determination of the melting point requires meticulous technique and properly calibrated instrumentation. The following section outlines authoritative methods.

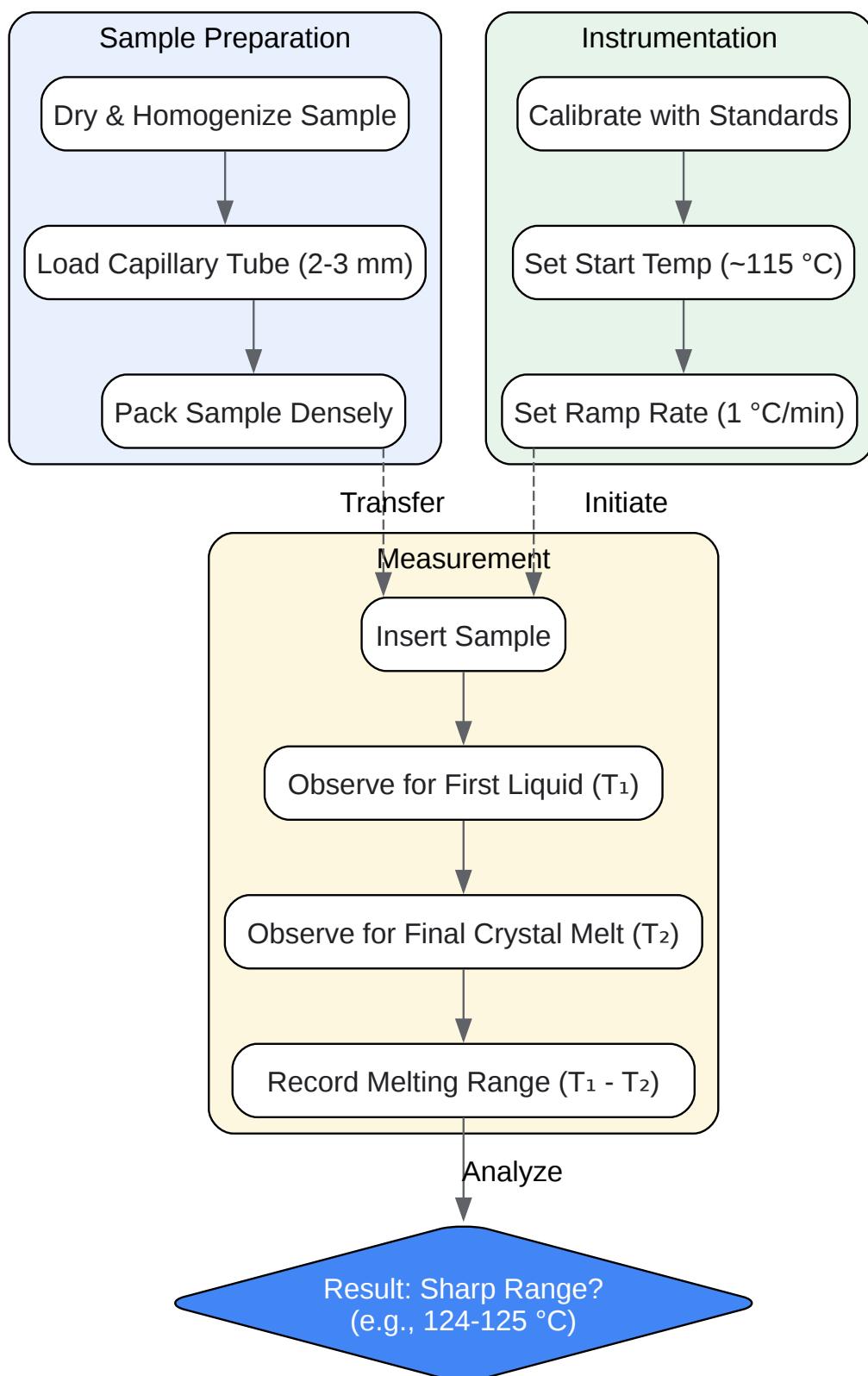
Melting Point Determination: Protocols and Rationale

The most common and accessible method for melting point determination is the capillary method. For higher precision and thermodynamic data, Differential Scanning Calorimetry (DSC) is the gold standard.

This protocol describes a self-validating system using a modern digital melting point apparatus.

Methodology:

- Sample Preparation:
 - Ensure the **2,6-Difluorocinnamic acid** sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.


- Causality: A fine, homogenous powder ensures uniform heat transfer and efficient packing within the capillary tube, preventing inconsistent melting.
- Tap the open end of a capillary tube into the powder to collect a small amount of sample.
- Invert the tube and tap its sealed end firmly on a hard surface to pack the sample into a dense column at the bottom. The ideal sample height is 2-3 mm.
- Causality: An overly large sample will exhibit a significant temperature gradient, leading to a broadened and inaccurate melting range.
- Instrument Setup & Calibration:
 - Set the starting temperature on the apparatus to ~115 °C (approximately 10 °C below the expected melting point of 124 °C).
 - Set the heating ramp rate to 1 °C/minute.
 - Causality: A slow ramp rate is critical to ensure the system (heating block, sample, and thermometer) remains in thermal equilibrium. A fast rate will cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially high and broad melting range.
 - Trustworthiness: Before running the sample, verify instrument calibration using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting point of the analyte. This ensures the trustworthiness of the measurement.
- Measurement:
 - Insert the packed capillary tube into the heating block of the apparatus.
 - Initiate the heating program.
 - Observe the sample closely through the magnified viewing port.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the last solid crystal melts into a clear liquid (T_2).

- The melting range is reported as $T_1 - T_2$. For a pure sample, this should be a sharp range, such as 124.0 °C - 124.8 °C.

DSC provides a more detailed thermal profile. It measures the difference in heat flow required to increase the temperature of the sample and a reference. The melting point is observed as an endothermic peak on the thermogram, with the peak maximum or onset temperature being the reported value. This technique can also reveal other thermal events like phase transitions or decomposition.

Visualization of Experimental Workflow

The logical flow for accurate melting point determination is critical for reproducible results.

[Click to download full resolution via product page](#)

Caption: Workflow for Capillary Melting Point Determination.

Factors Influencing Measurement Accuracy

- Sample Purity: As the most significant factor, even trace impurities can cause a noticeable depression and broadening of the melting range.
- Crystal Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point. The thermal history of the sample can influence which polymorph is present.
- Heating Rate: As detailed in the protocol, a rate faster than 1-2 °C/minute will lead to inaccurate results.
- Observer Subjectivity: In manual methods, the precise identification of the start and end of melting can vary slightly between operators. Digital instruments with automated detection can minimize this variability.

Safety and Handling Precautions

trans-2,6-Difluorocinnamic acid is classified as an irritant.[\[1\]](#) Standard laboratory safety protocols should be strictly followed.

- Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[\[1\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a dust mask (N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves.[\[1\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

Conclusion

The melting point of **trans-2,6-Difluorocinnamic acid** is reliably established in the literature as 124-125 °C.[\[1\]](#) This thermal property is a cornerstone for its identification, purity assessment, and effective use in synthetic and developmental applications. While a standard boiling point is not reported due to the likelihood of thermal decomposition, its melting behavior is a robust and accessible characteristic. Adherence to the detailed experimental protocols and an

understanding of the factors influencing accuracy, as outlined in this guide, will ensure that researchers and scientists can generate trustworthy and reproducible data for this important chemical building block.

References

- National Institute of Standards and Technology (NIST). (n.d.). **2,6-Difluorocinnamic acid**. NIST Chemistry WebBook.
- PubChem. (n.d.). **2,6-Difluorocinnamic acid**. National Center for Biotechnology Information.
- National Institute of Standards and Technology (NIST). (n.d.). **2,6-Difluorocinnamic acid IR Spectrum**. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of 2,5-Difluorocinnamic acid (CAS 112898-33-6).
- PubChemLite. (n.d.). **2,6-difluorocinnamic acid** (C9H6F2O2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. trans-2,6-Difluorocinnamic acid 99 102082-89-3 [sigmaaldrich.com]
- 2. 2,6-Difluorocinnamic acid [webbook.nist.gov]
- 3. CAS 112898-33-6: trans-2,5-Difluorocinnamic acid [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - 2,6-difluorocinnamic acid (C9H6F2O2) [pubchemlite.lcsb.uni.lu]
- 6. trans-2,6-Difluorocinnamic Acid | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [2,6-Difluorocinnamic acid melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034404#2-6-difluorocinnamic-acid-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com